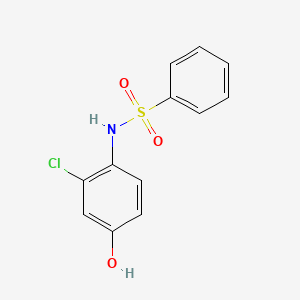

n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide

Description

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide backbone substituted with a hydroxyl (-OH) and chlorine (-Cl) group at the 2- and 4-positions of the phenyl ring, respectively. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural and electronic features of substituents on the phenyl ring significantly influence their biological efficacy and physicochemical properties .

Properties

CAS No. |

88680-97-1 |

|---|---|

Molecular Formula |

C12H10ClNO3S |

Molecular Weight |

283.73 g/mol |

IUPAC Name |

N-(2-chloro-4-hydroxyphenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H10ClNO3S/c13-11-8-9(15)6-7-12(11)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H |

InChI Key |

IIQRKWNANKFDBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-chloro-4-hydroxyaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.

Reduction: Reducing agents like hydrogen gas, palladium on carbon catalyst.

Major Products Formed

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonyl ketones.

Reduction: Formation of benzenesulfonyl amines.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds related to "n-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide":

Scientific Research Applications

- Carbonic Anhydrase Inhibition and Anti-Proliferative Activity: A study describes the synthesis of aryl thiazolone-benzenesulfonamides and their inhibitory effect on carbonic anhydrase IX . Some derivatives were evaluated for anti-proliferative activity against triple-negative breast cancer cell lines and another breast cancer cell line, in addition to a normal breast cell line. Compounds 4b–c , 4e , 4g–h showed a significant inhibitory effect against both cancer cell lines .

- Selective Enzyme Inhibition: Sulfonamide derivatives 4e , 4g, and 4h showed excellent enzyme inhibition against CA IX and CA II, with remarkable selectivity for CA IX over CA II .

- Apoptosis Induction: Compound 4e was able to induce apoptosis in MDA-MB-231 cells .

- Antibacterial and Anti-biofilm Activities: Benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. Analogues 4e , 4g, and 4h exhibited significant inhibition against S. aureus and showed potential anti-biofilm inhibition against K. pneumonia .

- Molecular Modeling Studies: Designed compounds were docked into CA IX (human) protein, and molecular modeling studies revealed favorable binding interactions for the active inhibitors .

- Analgesics: A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis has been synthesized and characterized .

- Medicinal Chemistry: Benzenesulfonamide, 4-chloro-N-(3-chloro-4-hydroxyphenyl)- is studied for its potential in medicinal chemistry.

While the search results provide information on related compounds, there is no direct information about the specific applications of "this compound". However, given the information on related compounds, it could potentially have applications in:

- Cancer research, specifically targeting carbonic anhydrase IX inhibition.

- Development of new antibacterial and anti-biofilm agents.

- Design of novel analgesics with reduced toxicity.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase, an enzyme that plays a role in regulating pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Target Compound : N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide has a hydroxyl group at the 4-position and chlorine at the 2-position.

- Analogues: N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6): Features a pyridinyl-quinoline hybrid substituent, enhancing PPARγ binding affinity . N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide: Contains dual chlorine substituents and a benzoyl group, contributing to strong electron-withdrawing effects . W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): Incorporates a piperidinylidene group, altering receptor selectivity compared to the target compound . 4-Chloro-N-(2-ethylphenyl)benzenesulfonamide: Substitutes the hydroxyl group with an ethyl group, reducing polarity .

Table 1: Structural Differences and Implications

Antifungal Activity :

Anticancer Activity :

- Compound 18 (4-[1-(2-chlorobenzoyl)-2-oxoindol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide) exhibited IC₅₀ = 90 μg/mL against MCF-7 cells, suggesting chloro and pyrimidinyl groups enhance cytotoxicity . The target compound’s hydroxyl group may reduce metabolic stability but improve selectivity.

Anti-Inflammatory Activity :

Molecular Interactions and Docking Studies

- Target Compound : The hydroxyl group enables hydrogen bonding with residues like Ser289 in PPARγ, while chlorine enhances hydrophobic interactions .

- Compound 7 (similar to Compound 6): Achieved a higher hydrogen bonding score (7.42 vs. 6.11 for Compound 6), attributed to additional methoxy groups .

- N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide : The sulfone group’s electron-withdrawing nature stabilizes ligand-receptor interactions .

Biological Activity

N-(2-Chloro-4-hydroxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews various studies focusing on its biological activity, mechanisms of action, and therapeutic potential.

The compound primarily acts as an inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including pH regulation and ion transport. Inhibition of CA has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.

Carbonic Anhydrase Inhibition

Studies have shown that this compound exhibits significant inhibitory effects on carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in several tumors. The inhibition of CA IX leads to:

- Induction of apoptosis in cancer cell lines (e.g., MDA-MB-231).

- Impairment of tumor-associated CA activity, triggering ferroptosis under acidic conditions .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Anticancer Activity

- A study demonstrated that this compound significantly increased the percentage of annexin V-FITC positive apoptotic cells in MDA-MB-231 cells by 22-fold compared to controls. This effect was attributed to the compound's ability to inhibit CA IX, leading to altered cellular pH and subsequent cell death mechanisms .

- Antimicrobial Effects

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of benzenesulfonamides, revealing that modifications can enhance their biological efficacy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.